2-Phenyl-2-(2-phenyl-1H-indol-3-yl)ethanamine, also known by its chemical formula and CAS number 1217-80-7, is a compound characterized by the presence of an indole moiety linked to an ethanamine group. This structure contributes to its unique chemical properties and potential biological activities. The compound's molecular weight is approximately 236.31 g/mol, and it is typically stored in a dark, dry place at temperatures between 2°C and 8°C due to its sensitivity to light and moisture .
The chemical behavior of 2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethanamine includes various reactions typical of indole derivatives. Notably, it can undergo:
Research indicates that 2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethanamine exhibits significant biological activities, including:
The synthesis of 2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethanamine typically involves several key steps:
The applications of 2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethanamine span various fields:
Interaction studies have highlighted the binding affinities of 2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethanamine with various biological targets:
Several compounds share structural similarities with 2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethanamine, including:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-Methylindole | 5-Methylindole | Methyl substitution at position 5 enhances lipophilicity. |
| N,N-Dimethyltryptamine | N,N-Dimethyltryptamine | Known for psychoactive properties; structurally similar indole base. |
| Serotonin | Serotonin | A neurotransmitter with significant biological roles; derived from tryptophan. |
What sets 2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethanamine apart is its dual phenyl substitution on the indole structure, which may enhance its interaction with biological targets compared to other simpler indoles or substituted derivatives.
The Fischer indole synthesis remains one of the most fundamental and reliable methods for constructing indole-based ethanamine derivatives, including compounds structurally related to 2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethanamine [3] [13]. This classical methodology, discovered in 1883 by Emil Fischer, involves the acid-catalyzed cyclization of phenylhydrazones derived from aldehydes or ketones to produce substituted indoles [3] [17].
The mechanistic pathway of the Fischer indole synthesis proceeds through several well-established steps [12] [13]. The initial condensation of phenylhydrazine with a carbonyl compound forms a phenylhydrazone intermediate, which subsequently undergoes tautomerization to an ene-hydrazine species [12]. Under acidic conditions, a critical [3] [3]-sigmatropic rearrangement occurs, disrupting the aromatic ring temporarily before restoration through proton transfer [12]. The final cyclization step, involving a 5-exo-trig ring closure followed by ammonia elimination, yields the desired indole product [12].
Systematic studies have demonstrated that catalyst selection significantly influences reaction outcomes [3] [17]. Brønsted acids such as hydrochloric acid, sulfuric acid, polyphosphoric acid, and para-toluenesulfonic acid have proven effective, while Lewis acids including boron trifluoride, zinc chloride, and aluminum chloride also catalyze the transformation [3] [17]. Temperature optimization studies reveal that reactions typically proceed between 200-500°C under industrial conditions, with yields reaching up to 60% [8].
Microwave-assisted Fischer indole synthesis has emerged as a significant advancement, reducing reaction times from hours to minutes while maintaining high yields [23]. For fluorinated precursors, which often exhibit poor solubility in acetic acid, methanol-sulfuric acid solvent systems provide superior results [23]. The use of microwave irradiation accelerates reactions approximately 50-fold, with typical reaction times of 5-10 minutes compared to 3-6 hours under conventional heating [23].
Comprehensive studies examining various phenylhydrazine derivatives reveal significant structure-activity relationships [24]. Reactions employing isopropyl methyl ketone with o,m-tolylhydrazine hydrochlorides proceed at room temperature in acetic acid, demonstrating the mild conditions possible under optimized circumstances [24]. Nitro-substituted phenylhydrazines require elevated temperatures, with reactions conducted under reflux conditions to achieve satisfactory conversion [24].
Table 1: Fischer Indole Synthesis Yields for Various Phenylhydrazine Derivatives
| Phenylhydrazine Substrate | Ketone Partner | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Methoxyphenylhydrazine | Methyl 4-ketocyclohexane-carboxylate | Acetic acid, 80°C, 3h | 90 | [23] |
| 2,6-Dimethylphenylhydrazine | Cyclohexanone | Benzene, reflux | 26 | [26] |
| o-Tolylhydrazine | Isopropyl methyl ketone | Acetic acid, room temperature | 75-85 | [24] |
| m-Tolylhydrazine | 2-Methylcyclohexanone | Acetic acid, room temperature | 70-80 | [24] |
The incorporation of electron-donating groups on the phenylhydrazine component generally facilitates cyclization, while electron-withdrawing substituents often require more forcing conditions [24]. Substituent effects demonstrate that methyl groups at the 2-position of phenylhydrazines activate the system toward cyclization, as evidenced by improved yields compared to unsubstituted analogs [24].
Transition metal-catalyzed methodologies have revolutionized indole synthesis, offering complementary approaches to traditional Fischer indole chemistry [4] [9]. Palladium-catalyzed cross-coupling reactions provide exceptional versatility for constructing complex indole frameworks, particularly those bearing multiple aryl substituents as found in 2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethanamine [27] [36].
The intramolecular Heck reaction represents a cornerstone methodology for indole construction [6]. This approach involves the cyclization of o-halo-N-allylanilines under palladium catalysis, yielding indoles in good yields with high purity [6]. The versatility of this method has been demonstrated through numerous substrate variations, with different starting materials successfully converted to indole products [6].
Palladium-mediated heteroannulation reactions utilizing acetylene substrates offer another powerful approach [6]. The reaction between resin-attached o-iodoaniline and terminal alkynes produces 2-substituted indoles under mild conditions [6]. This methodology has been extended to internal alkynes, providing access to indoles with independently variable substituents at multiple positions [6].
Recent developments in palladium metallaphotoredox catalysis have enabled novel 3-acylation reactions of indole derivatives [15]. This mild, robust method demonstrates compatibility with diverse functional groups and exhibits broad substrate scope [15]. The combination of photocatalysis and palladium catalysis represents a significant advancement in dehydrogenative cross-coupling reactions [15].
Rhodium catalysis has emerged as a powerful tool for indole functionalization, particularly through C-H activation strategies [21]. The [RhCp*Cl2]2 catalyst system enables efficient cascade annulation reactions, providing access to complex fused indole systems [21]. These transformations proceed via C2-H bond activation followed by intramolecular cyclization, yielding products in excellent yields [21].
Table 2: Transition Metal-Catalyzed Indole Synthesis Yields
| Catalyst System | Substrate Type | Reaction Conditions | Product Type | Yield Range (%) | Reference |
|---|---|---|---|---|---|
| Pd(OAc)2/PPh3 | o-Iodoaniline/Terminal alkyne | Toluene, 120°C | 2-Substituted indoles | 60-90 | [6] |
| [RhCp*Cl2]2 | Indole/Alkyne | DMF, 100°C, TEMPO | Fused carbazoles | 65-85 | [21] |
| Pd(OAc)2/Ag2O | N,N-Dimethyl-o-alkynylanilines | Toluene:dioxane, 90-150°C | 2,3-Diaryl indoles | 26-88 | [27] |
| Ir photocatalyst/Cobaloxime | N-Aryl enamines | Visible light, ambient | Indoles | 70-95 | [29] |
The mechanism of palladium-catalyzed indole synthesis typically involves oxidative addition of the aryl halide to palladium(0), followed by coordination and insertion of the alkyne component [27]. Subsequent reductive elimination releases the coupled product and regenerates the palladium catalyst [27]. The regioselectivity of these reactions can be controlled through appropriate choice of ligands and reaction conditions [27].
Rhodium-catalyzed pathways proceed through distinct mechanisms involving C-H activation [21]. Initial coordination of the substrate to the rhodium center facilitates C-H bond cleavage, forming a metallacycle intermediate [21]. Subsequent alkyne insertion and reductive elimination complete the catalytic cycle [21].
Reductive amination serves as a crucial methodology for introducing and modifying ethanamine side chains in indole derivatives [5] [7]. This transformation converts carbonyl groups to amines via intermediate imine formation, providing a direct route to compounds such as 2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethanamine [5] [19].
Two primary strategies exist for conducting reductive amination reactions [5]. Direct reductive amination combines the carbonyl substrate, amine component, and reducing agent in a single-pot operation, with the imine intermediate reduced in situ [5]. Indirect methods involve isolation of the imine intermediate followed by separate reduction [5].
The reaction mechanism proceeds through nucleophilic attack of the amine on the carbonyl carbon, forming a hemiaminal intermediate [5]. Subsequent dehydration generates the imine, which undergoes reduction to yield the final amine product [5]. Sodium borohydride and related hydride reducing agents are commonly employed for the reduction step [5].
Comprehensive optimization studies have identified critical factors influencing reductive amination success [19]. The accelerated Leuckart-Wallach reaction, utilizing formamide and formic acid under microwave irradiation, provides access to important indole-3-carboxaldehyde derivatives in 71% yield with reaction times reduced to 3 minutes [19]. This represents a significant improvement over conventional heating methods requiring 3-6 hours [19].
Table 3: Reductive Amination Conditions and Yields for Indole Derivatives
| Substrate | Amine Component | Reducing Agent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| Indole-3-carboxaldehyde | Formamide | Formic acid | Microwave, 3 min | 71 | [19] |
| Indole-3-carboxaldehyde | Primary amines | NaBH4 | DCE, 25°C | 65-85 | [1] |
| 3-Formylindole derivatives | Secondary amines | NaHB(OAc)3 | DCE, room temperature | 70-90 | [1] |
| Tryptamine derivatives | Various aldehydes | LiAlH4 | THF, 0°C | 60-80 | [1] |
Multi-component reactions incorporating reductive amination steps have emerged as powerful tools for indole derivative synthesis [19]. The Ugi four-component reaction, utilizing indole-derived isocyanides, provides rapid access to complex indole scaffolds [19]. These reactions demonstrate excellent functional group tolerance and yield structurally diverse products suitable for biological evaluation [19].
The synthesis of novel indole isocyanides through accelerated Leuckart-Wallach conditions followed by dehydration enables participation in various multi-component transformations [19]. Ugi-4C, Ugi-tetrazole, and Ugi-lactam reactions all proceed in good yields, generating compounds with significant structural complexity [19].
Investigation into biocatalytic reductive amination has revealed the potential of imine reductases for achieving high selectivity in chiral amine synthesis [5]. These enzymes demonstrate particular utility in pharmaceutical applications where stereochemical control is paramount [5]. The development of alternative synthesis mechanisms utilizing various metal catalysts has enabled reactions under milder conditions with reduced energy requirements [5].
Solid-phase synthesis methodologies provide powerful tools for generating libraries of indole-based ethanamine derivatives, enabling systematic exploration of structure-activity relationships [6] [11]. These approaches offer advantages including simplified purification procedures, potential for automation, and access to compound libraries suitable for high-throughput screening [36].
The adaptation of Fischer indole synthesis to solid supports represents a significant methodological advancement [6] [11]. Early work by Hutchins and Chapman demonstrated the feasibility of support-bound Fischer cyclization using hydroxymethylbenzoic acid linkers [6]. This approach employed support-bound 4-benzoylbutyric acid with various substituted phenylhydrazine hydrochlorides, yielding 2-arylindoles with high purity despite moderate overall yields [6].
The development of one-pot release and cyclization methodology has streamlined solid-phase indole synthesis [11]. This approach involves cyclization of solid-supported hydrazones through Wang-type linkers, enabling the synthesis of naltrindole derivatives and related structures [11]. The methodology demonstrates broad applicability, with 40 distinct naltrindole derivatives successfully prepared [11].
Palladium-catalyzed transformations have been successfully translated to solid-phase formats [6] [36]. The intramolecular Heck reaction of polymer-bound aryl halides proceeds efficiently, yielding indoles with excellent purity [6]. Alternative approaches involving immobilization of the coupling partner rather than the aryl halide component have also proven successful [6].
Sonogashira and Suzuki-Miyaura coupling reactions on solid supports enable the synthesis of highly substituted indole libraries [36]. Systematic optimization of these processes has identified conditions suitable for library generation, with success rates approaching 80% across diverse substrate combinations [36].
Table 4: Solid-Phase Indole Synthesis Yields and Purities
| Methodology | Substrate Type | Linker System | Yield Range (%) | Purity Range (%) | Reference |
|---|---|---|---|---|---|
| Fischer cyclization | Aryl hydrazones | HMB linker | 40-70 | 85-95 | [6] |
| Sonogashira coupling | 3-Iodoindoles | Wang resin | 12-94 | 70-100 | [36] |
| Suzuki coupling | 3-Iodoindoles | Wang resin | 2-84 | 83-100 | [36] |
| Heteroannulation | o-Iodoanilines | Sulfonamide linker | 60-85 | 90-98 | [6] |
The Madelung cyclization has been successfully adapted to solid-phase synthesis [6]. This methodology enables the preparation of 2,3-disubstituted indoles in excellent yields and purities through reductive amination, acylation, cyclization, and acid-promoted cleavage sequences [6]. The approach demonstrates particular utility for accessing substitution patterns difficult to achieve through other methods [6].
Nenitzescu indole synthesis on solid supports provides access to 5-hydroxyindole derivatives [6]. This methodology involves sequential acetoacylation, condensation with primary amines, addition of 1,4-benzoquinones, and cleavage with trifluoroacetic acid [6]. The process enables combinatorial preparation of 5-hydroxyindole-3-carboxamides, structures found in numerous natural products [6].
Successful solid-phase indole library synthesis requires careful consideration of substrate selection and reaction compatibility [36]. Terminal alkyne sublibraries are typically chosen based on commercial availability and the ability to introduce drug-like properties [36]. Incorporation of heteroatoms, fluorine substituents, and hydrogen bond donor/acceptor functionalities enhances the pharmaceutical relevance of library members [36].
Boronic acid selection for Suzuki-Miyaura reactions follows similar principles, with emphasis on structural diversity and drug-like characteristics [36]. Methoxy-containing, heterocyclic, and fluorinated boronic acids are commonly employed to maximize library diversity [36]. Computational analysis using Lipinski's "rule of five" and Veber's rules confirms that most library members satisfy drug-likeness criteria [36].
Density Functional Theory calculations represent a cornerstone approach for investigating the electronic structure and molecular orbital characteristics of indole-based compounds. For 2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethanamine, theoretical calculations using hybrid functionals provide crucial insights into frontier molecular orbitals and electronic properties [1] [2] [3].
The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energies serve as fundamental parameters for predicting chemical reactivity and biological activity. Comparative studies on structurally related indole derivatives demonstrate significant variations in orbital energies depending on substitution patterns and molecular architecture [1]. For 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives, B3LYP calculations revealed HOMO energies ranging from -5.56 to -6.28 eV and LUMO energies from -1.61 to -2.23 eV, yielding HOMO-LUMO gaps between 3.95 and 4.06 eV [1].
Table 1: Density Functional Theory Calculations on Indole Derivatives
| Compound | Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Molecular Weight | Source |
|---|---|---|---|---|---|---|
| 2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethanamine | B3LYP/6-31G* | Not specified | Not specified | Not specified | 312.41 g/mol | Direct compound |
| N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-phenylbutanamide | DFT calculations | Not specified | Distributed across indole ring and amide group | -0.15 | 320.43 g/mol | [4] |
| 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivative 1 | B3LYP | -5.56 | -1.61 | 3.95 | Not specified | [1] |
| 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivative 2 | B3LYP | -6.22 | -2.16 | 4.06 | Not specified | [1] |
| 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivative 3 | B3LYP | -6.28 | -2.23 | 4.06 | Not specified | [1] |
| (E)-N-[2-(1H-indol-3-yl)ethyl] compound | B3LYP/6-311G(d,p) | -0.196412 | -0.07087 | 0.12325 | Not specified | [3] |
The electronic distribution within molecular orbitals provides essential information for understanding charge transfer mechanisms and reactivity patterns. For indole derivatives, the HOMO typically exhibits both σ and π character, while the LUMO primarily consists of σ density with contributions from aromatic π systems [3]. The electron donating and receiving capabilities of these molecules are directly correlated with frontier molecular orbital energies, influencing their biological mechanism of action [2].
Chemical reactivity parameters derived from density functional theory calculations include chemical hardness, chemical softness, electronegativity, and electrophilicity index. These descriptors are calculated using the relationship η = (LUMO - HOMO)/2 for chemical hardness and S = 1/2η for chemical softness [1]. The electrophilicity index ω provides insights into the molecule's ability to accept electrons from electron-rich biological targets [1].
Basis set selection significantly impacts the accuracy of density functional theory predictions. Studies comparing various basis sets from 6-31G to 6-311++G(d,p) demonstrate that larger basis sets with diffuse and polarization functions provide more reliable results for indole derivatives [5]. The B3LYP/6-311++G(d,p) level of theory has been identified as particularly suitable for calculating properties of amine-containing compounds, showing excellent agreement with experimental data [5].
Molecular dynamics simulations provide detailed atomistic insights into the dynamic behavior of 2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethanamine in various solvent environments. These computational approaches enable investigation of conformational flexibility, solvation effects, and intermolecular interactions that are crucial for understanding biological activity [6] [7] [8].
Table 2: Molecular Dynamics Simulation Studies on Indole-Related Systems
| Study | Method | Duration | Temperature | Ensemble | Water Model | Key Findings | Source |
|---|---|---|---|---|---|---|---|
| Indole in water droplet | QM/MM with BLYP/6-31g* + TIP3P | 25 ps | 298.15 K | NPT | TIP3P (500 molecules) | Mutual polarization dominates solvation effects | [7] |
| DB2277-DNA complex with phenyl rotation | AMBER with TIP3P | 3.0 μs | 300 K | NPT | TIP3P | 180° phenyl rotations observed 16 times | [6] |
| Amyloid-β42 with disulfide bonds | Amber ff19SB with OPC water | Extended simulations | 300 K | NPT | OPC | Disulfide bonds decrease β-content but increase fibril formation | [9] |
| ERRα with inverse agonist compounds | AMBER14 with ff14SB | 1.0 μs | 300 K | NPT | Octahedral water box | Strong interactions with Phe328 and Leu365 residues | [10] |
| Indole absorption and fluorescence spectra | Various MD approaches + EOM-CCSD/EFP | Not specified | Not specified | Not specified | Non-polarizable, AMOEBA, SCAN-CPMD | Mutual polarization crucial for spectral accuracy | [8] |
| 2-phenyl-1H-indole derivatives | Molecular dynamics simulation | Not specified | Not specified | Not specified | Not specified | Binding stability confirmed for receptor-ligand complexes | [11] |
Water-indole interactions represent a fundamental aspect of solvation behavior for phenylindole ethanamine derivatives. Quantum mechanical/molecular mechanical simulations demonstrate that mutual polarization between solute and solvent molecules dominates over other solvation effects [7]. The solvent response to electronic transitions significantly influences spectroscopic properties, with polarizable force fields providing more accurate descriptions compared to non-polarizable models [8].
Conformational dynamics of phenyl ring systems in indole derivatives exhibit distinctive patterns under aqueous conditions. Extended molecular dynamics simulations reveal that phenyl groups can undergo 180-degree rotational motions, occurring on nanosecond timescales [6]. These conformational transitions are facilitated by hydrogen bonding networks with surrounding water molecules and represent important mechanistic elements for biological recognition processes.
Force field selection critically impacts the accuracy of molecular dynamics predictions for indole derivatives. The Amber ff19SB force field coupled with the OPC water model has demonstrated superior performance for both folded and disordered proteins containing indole residues [9]. Alternative approaches include coarse-grained representations using SIRAH and Martini force fields, which provide computational efficiency while maintaining reasonable accuracy for large-scale systems [9].
Solvation shell analysis reveals that indole derivatives typically maintain 15-18 water molecules within a 4 Å cutoff radius around the solute [8]. The hydrogen bonding patterns between the indole nitrogen and surrounding water molecules exhibit dynamic exchange processes that influence molecular recognition and binding affinity to biological targets.
Molecular docking investigations of 2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethanamine and related indole derivatives have revealed significant binding interactions with diverse biological targets, including kinases, receptors, and enzymes. These computational studies provide mechanistic insights into structure-activity relationships and guide rational drug design efforts [12] [13] [14].
Table 3: Molecular Docking Studies with Biological Targets
| Compound | Target | Binding Energy (kcal/mol) | IC50 (nM) | Key Interactions | Source |
|---|---|---|---|---|---|
| 2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethanamine derivatives | EGFR | Not specified | 26-86 (GI50 values) | Not specified | [12] |
| Indole-2-carboxamide derivatives (Va) | EGFR | Not specified | 71 ± 06 | Active site binding | [12] |
| Indole-2-carboxamide derivatives (Va) | BRAFV600E | Not specified | 77-107 | Active site binding | [12] |
| Indole-2-carboxamide derivatives (Va) | VEGFR-2 | Not specified | Not specified | Active site binding | [12] |
| 2-oxoindolin-3-ylidene derivatives (172p) | VEGFR-2 | Not specified | 4 | Active site binding | [13] |
| 2-oxoindolin-3-ylidene derivatives (172t) | VEGFR-2 | Not specified | 5 | Active site binding | [13] |
| 2-oxoindolin-3-ylidene derivatives (172v) | VEGFR-2 | Not specified | 3 | Active site binding | [13] |
| Aminothiazole derivatives (compound 3) | Mycobacterial FabH | -6.885 | Not specified | H-bonds and arene-H interactions | [14] |
| Aminothiazole derivatives (compound 9b) | Mycobacterial FabH | -6.748 | Not specified | H-bonds and arene-H interactions | [14] |
Vascular Endothelial Growth Factor Receptor-2 represents another critical target for anti-angiogenic therapy. Indole derivatives, particularly 2-oxoindolin-3-ylidene compounds, exhibit remarkable potency against VEGFR-2 with IC50 values as low as 3 nM [13]. Structure-activity relationship analysis reveals that specific substitution patterns, including carboxylic acid groups at the 5-position and methoxy groups at the 5-position of the indole ring, significantly enhance binding affinity.
B-Raf kinase V600E mutant interactions with indole derivatives demonstrate moderate inhibitory activity with IC50 values ranging from 77-107 nM [12]. The dual inhibition of EGFR and BRAFV600E pathways represents a promising therapeutic strategy for overcoming resistance mechanisms in cancer treatment. Molecular docking analyses indicate that indole derivatives can simultaneously target both kinases through overlapping but distinct binding modes.
Mycobacterial β-ketoacyl-acyl-carrier-protein synthase III represents an important antimicrobial target. Docking studies of aminothiazole derivatives reveal binding energies ranging from -6.748 to -6.885 kcal/mol [14]. The binding mode involves hydrogen bonding interactions and arene-hydrogen interactions with catalytic site residues, providing mechanistic insights for developing novel antimycobacterial agents.
Quantitative Structure-Activity Relationship modeling provides mathematical frameworks for correlating molecular structure with biological activity, enabling predictive drug design and optimization strategies for 2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethanamine derivatives [15] [16] [17].
Table 4: Quantitative Structure-Activity Relationship Modeling Studies
| Study | Method | Descriptors | Dataset Size | R² Validation | MAE | Key Features | Source |
|---|---|---|---|---|---|---|---|
| Indole and isatin derivatives for SARS 3CLpro | CORAL Monte Carlo optimization | SMILES-based and HSG descriptors | 81 compounds | 0.81-0.92 | 0.31-0.40 | Indole NH, halogen substitution | [15] |
| N-phenylindole derivatives | Structure-guided approach | Not specified | 36 compounds | Not specified | Not specified | Para-position substituents optimal | [18] |
| Benzodithiazine derivatives | PLS regression | RDF055p, Mor32m, Mor16e, RDF145m | 10 compounds (5a-j) | Good correlation reported | Not specified | 3-phenyl-1,2,4-oxadiazol-5-yl substituents | [16] |
| N-phenylacetamide-2-oxoindole conjugates | QSAR analysis | Not specified | Not specified | Not specified | Not specified | Phenyl ring substituent effects | [19] |
| 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives | 2D-QSAR, 3D-QSAR modeling | Not specified | Not specified | Not specified | Not specified | Influenza A virus inhibition | [20] |
| Indole/isatin derivatives for Aβ antiaggregation | Atom-based 3D-QSAR | AAHRR pharmacophore features | 54 training, 17 external test | 0.695 (external) | Not specified | Hydrogen bond acceptors, aromatic rings | [17] |
CORAL software-based QSAR modeling has demonstrated exceptional performance for indole and isatin derivatives targeting SARS coronavirus 3C-like protease. The optimal descriptors combine SMILES-based molecular fragments with hydrogen suppression graph invariants, achieving validation coefficients (R²) between 0.81-0.92 and mean absolute errors of 0.31-0.40 [15]. The mechanistic interpretation reveals that indole nitrogen-hydrogen groups and halogen substitutions represent critical molecular features for enhanced antiviral activity.
Three-dimensional QSAR approaches provide spatial understanding of structure-activity relationships for indole derivatives. Atom-based 3D-QSAR models for amyloid-β antiaggregation compounds achieve external validation R² values of 0.695, demonstrating robust predictive capability [17]. The pharmacophore analysis identifies five essential features: two hydrogen bond acceptors, one hydrophobic region, and two aromatic rings, with specific geometric constraints determining biological activity.
Radial Distribution Function and 3D-Morse descriptors represent powerful molecular characterization tools for QSAR modeling. Studies on benzodithiazine derivatives utilize RDF055p, Mor32m, Mor16e, and RDF145m descriptors to establish quantitative relationships with anticancer activity [16]. These topological and geometric descriptors capture essential molecular properties including atomic distribution, electronegativity effects, and three-dimensional molecular shape characteristics.
Partial Least Squares regression methodology provides robust statistical frameworks for handling high-dimensional descriptor spaces typical in QSAR studies. The method effectively addresses multicollinearity issues while maintaining interpretability of molecular features contributing to biological activity [16]. Cross-validation procedures ensure model reliability and prevent overfitting, particularly important for small datasets common in medicinal chemistry applications.